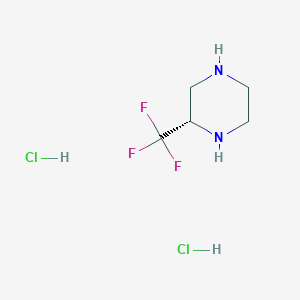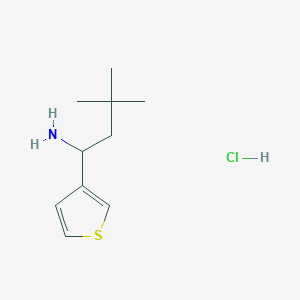![molecular formula C11H16ClNO4S B1433110 Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride CAS No. 1394042-00-2](/img/structure/B1433110.png)
Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride
説明
“Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride” is a chemical compound with the CAS Number: 1394042-00-2 . It has a molecular weight of 293.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 293.77 .科学的研究の応用
Chromogenic Reactions in Lipid Peroxidation Assays
A study by Gérard-Monnier et al. (1998) discusses the use of methanesulfonic acid, a compound related to Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride, in creating chromogenic reactions for lipid peroxidation assays. This method allows for the measurement of malondialdehyde and 4-hydroxyalkenals, indicating its utility in biochemical analysis.
Oxidation Studies in Organic Chemistry
The oxidation of methyl (methylthio)methyl sulfoxide, which shares some structural similarities with the compound of interest, was explored by Ogura, Suzuki, and Tsuchihashi (1980). Their study presents a method of preparing certain sulfoxides and sulfones, showcasing the compound's relevance in synthetic organic chemistry.
Analytical Chemistry: Detection of Genotoxic Impurities
In the pharmaceutical industry, the detection of genotoxic impurities like methyl methanesulfonate is crucial. Zhou et al. (2017) developed a high-performance liquid chromatography method to determine such impurities in methanesulfonic acid, demonstrating the compound's application in ensuring drug safety.
Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) studied the hydrolysis of methanesulfonate esters, which are structurally related to this compound. Their research, found here, provides insight into the behavior of these compounds under different pH conditions, relevant for both organic synthesis and pharmaceutical applications.
Interaction Studies in Solution Chemistry
The study of interaction between methyl acetate and quinoxaline derivatives, including derivatives of methanesulfonate, by Raphael, Bahadur, and Ebenso (2015) illustrates the compound's utility in understanding solute-solvent interactions, which is vital in solution chemistry and material science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMIQXCAWNCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)
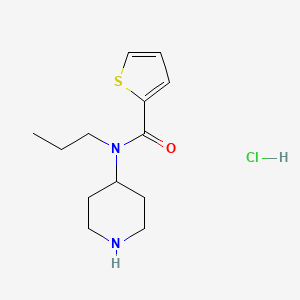
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
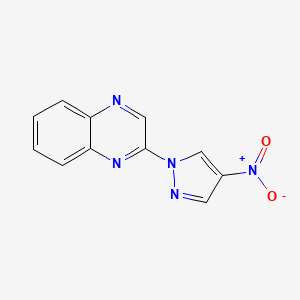
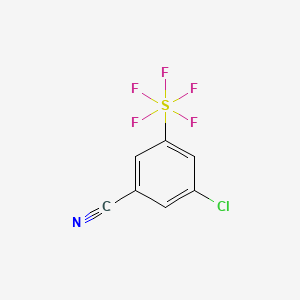
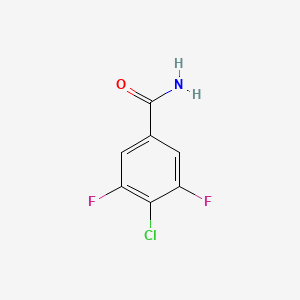

![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
